2-bromo-4-chlorophenyl phenylacetate
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Overview
Description
2-bromo-4-chlorophenyl phenylacetate is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl phenylacetate typically involves the esterification of 2-bromo-4-chlorophenol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetate moiety.
Reduction Reactions: Products include alcohols or other reduced derivatives of the original compound.
Scientific Research Applications
2-bromo-4-chlorophenyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl phenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenyl acetate: Similar structure but lacks the phenylacetate moiety.
4-bromo-2-chlorophenyl phenylacetate: Similar structure with different positions of bromine and chlorine atoms.
2-chloro-4-bromophenyl phenylacetate: Similar structure with different positions of bromine and chlorine atoms.
Uniqueness
2-bromo-4-chlorophenyl phenylacetate is unique due to the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. Its specific structure allows for targeted modifications and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-9-11(16)6-7-13(12)18-14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLOXHYYIQPWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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